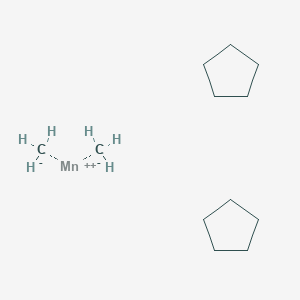
N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an aminophenyl group and a methyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their diverse biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with N-methylpyrimidine-2,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amino form.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrimidine compounds, which can be further utilized in various applications.
科学研究应用
N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA methylation by binding to DNA methyltransferase enzymes, thereby affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
4-(4-aminophenyl)-2,6-diphenylpyrimidine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical and biological properties.
1,2,4-Triazole-containing scaffolds: These compounds have a different heterocyclic structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C11H13N5 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
4-N-(4-aminophenyl)-2-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H13N5/c1-13-11-14-7-6-10(16-11)15-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H2,13,14,15,16) |
InChI 键 |
ZRQFUQMXQMYPHW-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=CC(=N1)NC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


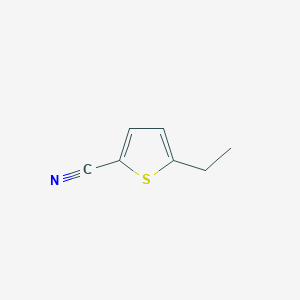
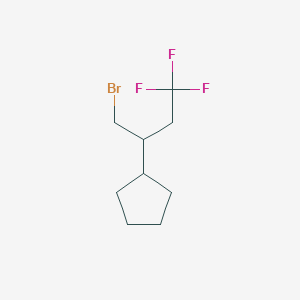
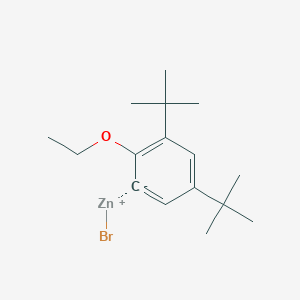


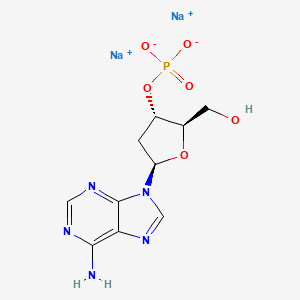
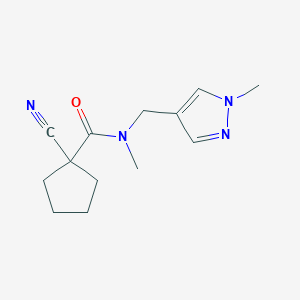
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
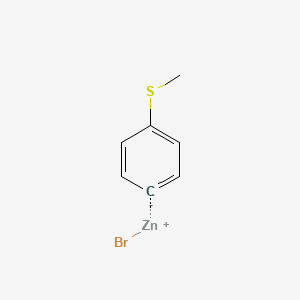
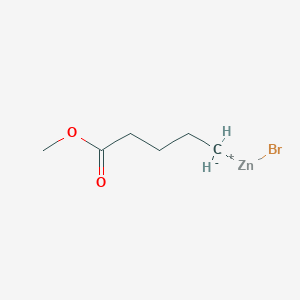
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)

